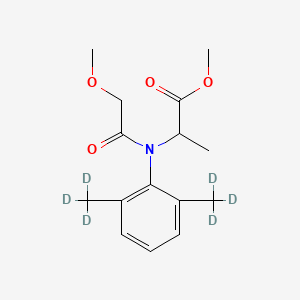![molecular formula C24H36F2N2O5 B12425350 [(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 6-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B12425350.png)
[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 6-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Relzomostat is a chemical compound known for its role as a methionine aminopeptidase 2 inhibitor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Relzomostat involves the preparation of fumagillol spirocyclic and fused bicyclic compounds. The specific synthetic routes and reaction conditions are detailed in patents and scientific literature .
Industrial Production Methods: Industrial production of Relzomostat typically involves custom synthesis services provided by specialized chemical companies. These services ensure the compound is produced under controlled conditions to maintain its purity and efficacy .
Análisis De Reacciones Químicas
Types of Reactions: Relzomostat undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: The reactions involving Relzomostat often require specific reagents and conditions, such as:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Relzomostat has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study methionine aminopeptidase 2 inhibition.
Biology: Investigated for its effects on cellular processes related to obesity and diabetes.
Medicine: Potential therapeutic applications for obesity, type 2 diabetes, and related conditions.
Industry: Utilized in the development of new drugs and therapeutic agents
Mecanismo De Acción
Relzomostat exerts its effects by inhibiting methionine aminopeptidase 2, an enzyme involved in protein processing. This inhibition disrupts the normal function of the enzyme, leading to changes in cellular processes that can affect conditions such as obesity and diabetes. The molecular targets and pathways involved include the methionine aminopeptidase 2 enzyme and related metabolic pathways .
Comparación Con Compuestos Similares
Relzomostat is unique in its specific inhibition of methionine aminopeptidase 2. Similar compounds include other methionine aminopeptidase inhibitors, such as:
Fumagillin: Another inhibitor of methionine aminopeptidase 2, used in similar research applications.
TNP-470: A derivative of fumagillin with similar inhibitory properties.
Compared to these compounds, Relzomostat offers distinct advantages in terms of its potency and specificity for methionine aminopeptidase 2 .
Propiedades
Fórmula molecular |
C24H36F2N2O5 |
|---|---|
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 6-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C24H36F2N2O5/c1-15(2)5-6-17-22(3,33-17)20-19(30-4)16(7-8-24(20)14-31-24)32-21(29)28-12-23(13-28)10-27(11-23)9-18(25)26/h5,16-20H,6-14H2,1-4H3/t16-,17-,19-,20-,22+,24+/m1/s1 |
Clave InChI |
ZIBCRMIIEKVSKA-HXTOIJBDSA-N |
SMILES isomérico |
CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)N4CC5(C4)CN(C5)CC(F)F)OC)C |
SMILES canónico |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)N4CC5(C4)CN(C5)CC(F)F)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-2H-1-benzopyran-4-one](/img/structure/B12425275.png)










![3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-5-[(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B12425312.png)

